molecular formula C23H18FN5S B3547053 1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole

1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole

Cat. No.: B3547053
M. Wt: 415.5 g/mol
InChI Key: VTIQGDVIMPGECK-UHFFFAOYSA-N
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Description

The compound is a benzimidazole derivative with a 1,2,4-triazole ring attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, dyes, and polymers . The 1,2,4-triazole ring is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. They are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H NMR and FTIR spectroscopy, as well as MS and HRMS . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound would be solid at room temperature, and it might have a relatively high melting point due to the presence of aromatic rings and potential for intermolecular hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, and they work by inhibiting the function of microtubules in the parasite’s cells . Without specific information on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. In general, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

1-[[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5S/c24-19-11-5-4-8-17(19)15-30-23-27-26-22(29(23)18-9-2-1-3-10-18)14-28-16-25-20-12-6-7-13-21(20)28/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQGDVIMPGECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole
Reactant of Route 5
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole
Reactant of Route 6
1-({5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazole

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